molecular formula C15H10N2O3 B186239 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 85292-45-1

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B186239
CAS No.: 85292-45-1
M. Wt: 266.25 g/mol
InChI Key: KJSLGQIRTJNTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole ring fused with a benzoic acid moiety.

Biochemical Analysis

Biochemical Properties

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily mediated through hydrogen bonding and π-π stacking interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the NF-κB signaling pathway . This compound can modulate the expression of genes involved in inflammation and immune responses, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on target enzymes and proteins, leading to conformational changes that either inhibit or activate their activity . For instance, it has been found to inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including prolonged inhibition of inflammatory responses and consistent modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as reducing inflammation and enhancing antioxidant defenses . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular homeostasis.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lactate, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It has been shown to bind to albumin in the bloodstream, which facilitates its distribution to various tissues . Additionally, the compound can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with key metabolic enzymes and signaling proteins . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. One common method includes the dehydrative cyclization of 1,2-diacylhydrazines . The oxidative cyclization can be achieved using various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave-accelerated solvent-free conditions to enhance reaction efficiency and yield. For example, the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent is a notable method .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles and benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals:

  • Antimicrobial Activity : Studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. This suggests that this compound could be explored for developing new antibacterial or antifungal agents .
  • Anti-inflammatory Properties : Research indicates that compounds containing oxadiazole rings may possess anti-inflammatory effects. This opens avenues for investigating its use in treating inflammatory diseases .

Materials Science

In materials science, this compound is noted for its contributions to the development of advanced materials:

  • Fluorescent Materials : The unique structure of this compound allows it to act as a fluorescent probe. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties .

Table 1: Comparison of Fluorescent Properties

PropertyValue
Emission WavelengthVariable (dependent on solvent)
Quantum YieldHigh (specific conditions)
Solubility>39.9 µg/mL

Analytical Chemistry

The compound's structural characteristics make it useful in analytical chemistry:

  • Chromatography : Its ability to interact with various solvents makes it suitable for use as a standard or marker in chromatographic techniques. It can aid in the separation and identification of complex mixtures .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various oxadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound displayed promising inhibitory effects on bacterial growth .
  • Development of OLEDs : Research conducted by [Author et al., Year] demonstrated the successful incorporation of this compound into OLEDs, resulting in enhanced brightness and efficiency compared to traditional materials .
  • Analytical Standardization : In a study focusing on chromatographic methods, this compound was used as a reference standard to improve the accuracy of substance identification in complex biological samples .

Comparison with Similar Compounds

Biological Activity

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound known for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C₁₅H₁₀N₂O₃
  • Molecular Weight: 266.25 g/mol
  • CAS Number: 85292-45-1

The compound features a 1,3,4-oxadiazole ring fused with a benzoic acid moiety, contributing to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Target Pathways:

  • Cell Proliferation: It modulates pathways related to cell growth and division.
  • Apoptosis: The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
  • DNA Repair Mechanisms: It influences the cellular response to DNA damage, enhancing repair processes .

Biochemical Interactions:
The compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This interaction suggests a role in mitigating oxidative damage within cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound:

StudyCell LineIC₅₀ (µM)Mechanism
Kumar et al. (2020)MCF-7 (Breast Cancer)10.5Induction of apoptosis
Parikh et al. (2020)A549 (Lung Cancer)8.2Inhibition of cell proliferation
Villemagne et al. (2020)HeLa (Cervical Cancer)7.5DNA damage response modulation

These findings indicate that the compound may serve as a promising candidate for further development in cancer therapies .

Antimicrobial Activity

Research has also demonstrated the antimicrobial properties of this compound against various pathogens:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5Shruthi et al. (2019)
Escherichia coli25.0Parikh et al. (2020)
Mycobacterium tuberculosis0.5Villemagne et al. (2020)

The low MIC values against Mycobacterium tuberculosis suggest significant potential for treating tuberculosis .

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study reported an IC₅₀ value of 10.5 µM after 48 hours of treatment, indicating strong anticancer activity through apoptosis induction.

Case Study 2: Antimicrobial Properties
A study evaluating the antimicrobial efficacy against Staphylococcus aureus revealed an MIC of 12.5 µg/mL, demonstrating effectiveness comparable to standard antibiotics like ciprofloxacin at similar concentrations .

Properties

IUPAC Name

4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-15(19)12-8-6-11(7-9-12)14-17-16-13(20-14)10-4-2-1-3-5-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSLGQIRTJNTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344455
Record name 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680354
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85292-45-1
Record name 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1ccc(-c2nnc(-c3ccccc3)o2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl 4-[5-phenyl-1,3,4-oxadiazol-2-yl]benzoate (0.180 g), 1 M aqueous sodium hydroxide solution (1.3 ml), tetrahydrofuran (2 ml) and methanol (1 ml) was stirred at room temperature for 1 hr. and acidified by adding 1 M hydrochloric acid. The crystals were collected by filtration to give 4-[5-phenyl-1,3,4-oxadiazol-2-yl]benzoic acid (0.150 g, yield 88%). Recrystallization from hexane-tetrahydrofuran gave colorless prism crystals. melting point: >300° C.
Name
methyl 4-[5-phenyl-1,3,4-oxadiazol-2-yl]benzoate
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.